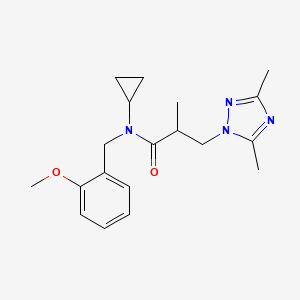![molecular formula C21H30N4O2 B5903130 N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide](/img/structure/B5903130.png)
N'-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been proposed that the compound disrupts the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide has minimal toxicity towards normal cells. The compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacterial strains, including antibiotic-resistant strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide in lab experiments is its potential as a cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cells. However, one limitation is the lack of understanding of the compound's mechanism of action, which makes it difficult to optimize its use in cancer therapy.
Future Directions
There are several future directions for the study of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide. One direction is to further investigate the compound's mechanism of action to optimize its use in cancer therapy. Another direction is to study the compound's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, the synthesis of analogs of the compound may lead to the discovery of more potent and selective compounds for use in cancer therapy and antimicrobial applications.
Synthesis Methods
The synthesis of N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide involves the reaction of succinic anhydride with N-cycloheptyl-N-methylamine, followed by the reaction with 5-methyl-1H-benzimidazole-2-carboxylic acid. The final product is obtained by purification through recrystallization.
Scientific Research Applications
N-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]succinamide has been studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. The compound has also been investigated for its antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-cycloheptyl-N'-methyl-N'-[(6-methyl-1H-benzimidazol-2-yl)methyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-15-9-10-17-18(13-15)24-19(23-17)14-25(2)21(27)12-11-20(26)22-16-7-5-3-4-6-8-16/h9-10,13,16H,3-8,11-12,14H2,1-2H3,(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBZADXCXWVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)CCC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-benzoylpiperazin-1-yl)carbonyl]-N-isopropylpyrimidin-2-amine](/img/structure/B5903051.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5903067.png)
![(2-methoxyethyl)[(3-methyl-1H-pyrazol-5-yl)methyl][(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5903072.png)
![N-[1-(4-sec-butoxy-3-methoxybenzyl)piperidin-4-yl]acetamide](/img/structure/B5903075.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5903080.png)

![2-(2,5-dimethylphenoxy)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B5903091.png)
![4'-hydroxy-N-[3-(1H-1,2,4-triazol-1-yl)propyl]biphenyl-3-carboxamide](/img/structure/B5903093.png)
![1-(cycloheptylcarbonyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5903107.png)
![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5903114.png)
![N-(2-furylmethyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]butan-1-amine](/img/structure/B5903122.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine](/img/structure/B5903124.png)
![4-[hydroxy(pyridin-2-yl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B5903140.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)